Home > Products > Screening Compounds P106890 > 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride - 1949816-29-8

2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Catalog Number: EVT-1703037
CAS Number: 1949816-29-8
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Aryl-2-[(α-chloro-α-phenylacetyl/α-bromopropionyl)amino]-1,3,4-oxadiazoles and 2-[(5-Aryl-1,3,4-oxadiazol-2-yl)imino]-5-phenyl/methyl-4-thiazolidinones

Compound Description: This entry refers to two sets of compounds, both containing the 1,3,4-oxadiazole moiety. The first set features an amino group at the 2-position, substituted with either α-chloro-α-phenylacetyl or α-bromopropionyl groups. The second set comprises 4-thiazolidinone derivatives with a 2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino] substituent. These compounds were synthesized and evaluated for their antibacterial activity against various bacterial strains. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H-y1]benzamide/benzene Sulfonamides

Compound Description: These compounds feature a 1,3,4-oxadiazole ring substituted with either a methyl or phenyl group at the 5-position. This oxadiazole moiety is linked to a dihydropyridine ring, further substituted with benzamide or benzenesulfonamide groups. The synthesis of these compounds involved a sodium borohydride reduction, and they were investigated as potential anti-inflammatory and anti-cancer agents. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound contains a 1,3,4-oxadiazole ring with a phenyl group at the 5-position. This oxadiazole is linked to a pyridazinone ring via a methylene bridge. The crystal structure of the compound, determined by X-ray diffraction, revealed details about its molecular conformation and intermolecular interactions. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of compounds combines a 1,3,4-oxadiazole and a 1,3-thiazole ring in its structure. The oxadiazole ring is substituted at the 2-position with a sulfanylacetamide group, which in turn is linked to a 4-methyl-1,3-thiazole ring. These compounds were synthesized and investigated for their potential as therapeutic agents for Alzheimer's disease and diabetes. []

5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its 1-Alkyl Derivatives

Compound Description: This group of compounds consists of a 1,3,4-oxadiazole ring connected to a thieno[2,3-d]pyrimidine core. The oxadiazole bears a phenyl group at the 5-position, and the thieno[2,3-d]pyrimidine is further substituted with a methyl and a phenyl group. Alkylation of this structure at the 1-position with benzyl chlorides, chloroacetamides, and 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles generated a series of derivatives. These compounds were synthesized and evaluated for their antimicrobial activity. []

2-(4-Acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates

Compound Description: These compounds feature a 4,5-dihydro-1,3,4-oxadiazole ring with an acetyl group at the 4-position and an aryl group at the 5-position. The oxadiazole is linked to a bromophenyl acetate moiety at the 2-position. The synthesis of these compounds involved a multistep process, and their structures were confirmed by spectral analysis. []

2-(5-Mercapto-1,3,4-Oxadiazol-2-yl) Phenol (MODP) and its Transition M2+ Complexes

Compound Description: MODP features a 1,3,4-oxadiazole ring with a mercapto group at the 5-position and a phenol ring at the 2-position. The study explored MODP and its transition metal complexes, assessing their potential in organic solar cells and light-emitting diodes. []

2-((5-Aryl-1,3,4-oxadiazol-2-yl)methoxy)-3-methylquinoxalines and 3-Methylquinoxalin-2-yl-2-(5-aryl-2H-tetrazol-2-yl)acetates

Compound Description: These two distinct sets of compounds, one incorporating a 1,3,4-oxadiazole ring and the other a tetrazole ring, are both linked to a quinoxaline moiety. The synthesis of these derivatives aimed to explore their potential pharmacological activities, particularly as anti-inflammatory, analgesic, and anticonvulsant agents. []

2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate

Compound Description: This compound features a 1,3,4-oxadiazole ring with a methyl group at the 5-position, connected to a phenyl acetate moiety at the 2-position. Investigated for its potential bioactivity, its crystal structure, determined by X-ray diffraction, provided insights into its molecular conformation. []

N-(3-methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide

Compound Description: This compound incorporates a 1,3,4-oxadiazole ring linked to a pyridine ring through a phenyl spacer. The pyridine ring is further substituted with a sulfonamide group. This compound is mentioned in the context of its potential use in combination with LHRH analogs and bisphosphonates for therapeutic applications. []

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Compound Description: This compound features a 1,3,4-oxadiazole ring connected to an aniline moiety. The oxadiazole ring is substituted with a 5-methyl-1-phenyl-1H-pyrazol-4-yl group at the 5-position. The structure and conformation of this compound were analyzed using X-ray diffraction, revealing details about the relative orientation of its ring systems. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound comprises a 1,3,4-oxadiazole ring with a phenyl substituent at the 5-position, linked to a pyridazinone ring through a methylene bridge. The pyridazinone ring also bears chloro and morpholino substituents. X-ray crystallography revealed details about the compound's molecular geometry and intermolecular interactions. []

Substituted N-[(1,3,4-Oxadiazol-2-yl) Methyl] Benzamines

Compound Description: These compounds are characterized by a 1,3,4-oxadiazole ring connected to a benzamine moiety via a methylene linker. This study synthesized a series of these compounds and evaluated their antiproliferative and antioxidant properties, seeking potential applications in cancer treatment. []

3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one Derivatives of Honokiol

Compound Description: This research focused on synthesizing and evaluating novel derivatives of honokiol, a natural product. These derivatives incorporated a 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one moiety into the honokiol structure. The study investigated their potential as viral entry inhibitors against SARS-CoV-2. []

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: These compounds feature a 1,3,4-oxadiazole ring connected to a thieno[2,3-d]pyrimidine core, further substituted with various alkyl groups. The researchers investigated the antimicrobial activity of these compounds. []

3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

Compound Description: These compounds contain a 4,5-dihydro-1,3,4-oxadiazole ring substituted with various groups at the 4- and 5-positions. This oxadiazole ring is linked to a chromenone moiety. These compounds were synthesized and evaluated for their anticonvulsant activity and neurotoxicity. []

3-{[5-(6-Methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one Derivatives

Compound Description: These compounds feature a 1,3,4-oxadiazole ring linked to a tetrahydropyrimidine ring, which is further connected to an indol-2-one moiety. These complex molecules were synthesized and assessed for their antibacterial, antifungal, and antioxidant activities. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound features a 4,5-dihydro-1,3,4-oxadiazole ring connected to a biphenyl system. This compound was discovered as a potent and selective calcium release-activated calcium channel inhibitor and was investigated for its potential in treating inflammatory diseases like rheumatoid arthritis. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737) and its Metabolites

Compound Description: BMS-645737 features a 1,3,4-oxadiazole ring as part of a more complex structure that includes pyrrolopyridine and pyrrolotriazine moieties. This compound is a potent and selective vascular endothelial growth factor receptor-2 antagonist. This study focused on its metabolism in various species, revealing diverse metabolic pathways, including oxidation, conjugation with taurine, glucuronidation, and an unusual conjugation with N-acetylglucosamine. []

5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a tetrazole ring via a methylene bridge. It was synthesized and characterized as a potential energetic material precursor. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a complex molecule that incorporates a 1,3,4-oxadiazole ring as part of its structure. It was identified as a novel phosphodiesterase 4 inhibitor with an improved therapeutic index compared to earlier generation inhibitors. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: These compounds feature a 1,3,4-oxadiazole ring connected to a thiazole ring via a methylene bridge. The oxadiazole is further substituted with a sulfanylpropanamide moiety. These novel bi-heterocycles were synthesized and demonstrated potent inhibitory activity against urease with low cytotoxicity. []

Methyl cyano[1-methyl-5-(5-methyl[1,3,4]oxadiazol-2-yl)pyrrolidin-2-ylidene]acetate

Compound Description: This compound contains a 1,3,4-oxadiazole ring linked to a pyrrolidine ring. This structure is further substituted with a methyl cyanoacetate moiety. This compound was synthesized as part of a study exploring the reactivity of β-enaminoesters derived from pyroglutamic acid. []

2-[(5-Aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles

Compound Description: These compounds feature a 1,3,4-oxadiazole ring connected to a 1,3-heterazole ring via an amino linker. The synthesis involved reacting N-(5-aryl-1,3,4-oxadiazol-2-yl)carbonimidodithioates with various dinucleophiles. These compounds were explored for their potential as pesticides. []

2- and 6-chloro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridines

Compound Description: These compounds consist of a 1,3,4-oxadiazole ring attached to a pyridine ring at either the 2- or 6-position. The pyridine ring also bears a chlorine atom. These compounds were synthesized as potential antihypertensive agents. []

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Analogues

Compound Description: This class of compounds features a 1,3,4-oxadiazole ring attached to a benzamide moiety via a methylene linker. The oxadiazole ring is further substituted with various alkylthio groups. The study highlights these compounds as potential alkaline phosphatase inhibitors. []

2-Methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile Derivatives

Compound Description: These compounds incorporate a 1,3,4-oxadiazole ring linked to a phenylpropionitrile moiety. The oxadiazole ring is substituted with a piperazine group. These derivatives were synthesized and evaluated for their anticonvulsant activity and neurotoxicity. []

2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone

Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a triazole ring via a methylene bridge. The oxadiazole ring is further substituted with a thioethanone moiety. X-ray diffraction studies were conducted to elucidate its crystal structure. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a thiazole ring, creating a hybrid ring system. The study focused on synthesizing this compound and evaluating its potential as an antibacterial agent. []

3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one

Compound Description: This compound features a 1,3,4-thiadiazole ring linked to a piperidine ring. This structure is further substituted with various methyl and phenyl groups. The crystal structure of this compound was determined by X-ray diffraction. []

1-Methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles and 1-Methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles

Compound Description: This entry refers to two sets of compounds. The first set features a 1,3,4-thiadiazole ring linked to a pyrrole ring. The second set features a 1,3,4-oxadiazole ring connected to a pyrrole ring. Both sets of compounds are substituted with a nitro group and a methyl group on the pyrrole ring. []

1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl)-1,2,4-triazol-3-yl]-butane (MNP-14) and 1,4-bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxyphenyl)-1,2,4-triazol-3-yl]-butane (MNP-16)

Compound Description: These compounds feature two 1,3,4-oxadiazole rings linked to a central butane chain through triazole rings. MNP-14 has mercapto groups on the oxadiazole rings, while MNP-16 has carbethoxymethyl groups. These compounds were studied for their in vitro cytotoxicity and cell cycle analysis. []

1-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-nitrophenyl)- 1,2-dihydro [, ]naphthyridin-2-ones

Compound Description: These compounds feature a 1,3,4-oxadiazole ring connected to a 1,8-naphthyridine ring system. The oxadiazole ring is further substituted with an aryl group. These compounds were synthesized and evaluated for their antibacterial and anti-inflammatory activities. []

1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole

Compound Description: This compound features a 1,3,4-oxadiazole ring linked to an indazole ring system. The oxadiazole is substituted with a phenyl group, and the indazole ring is further substituted with a piperazine moiety. The compound was synthesized and evaluated for its antimicrobial and nematicidal activities. []

6-{(5-Aryl-1,3,4-oxadiazol-2-yl)methyl}-6H-indolo[2,3-b]quinoxalines

Compound Description: These compounds feature a 1,3,4-oxadiazole ring connected to an indolo[2,3-b]quinoxaline ring system. The oxadiazole ring is substituted with an aryl group. These compounds were synthesized via a microwave-assisted method. []

2-(methyl/phenyl)-3-(4-(5-substituted-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-ones

Compound Description: These compounds feature a 1,3,4-oxadiazole ring connected to a quinazolinone ring system. The oxadiazole ring is substituted at the 5-position with various groups. These compounds were investigated as potential NMDA receptor inhibitors. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a benzamide moiety. The benzamide is further substituted with a methylsulfonyl and a trifluoromethyl group. This study focuses on a new, thermodynamically stable crystalline modification of this compound, potentially improving the stability of suspension formulations. []

3/4-phenylene bisheterocycles, including 3-[3/4-heterocyclyl]phenyl-5-methyl-3H-[1,3,4]-oxadiazol-2-ones

Compound Description: This study focuses on synthesizing a series of 3/4-phenylene bisheterocycles, including compounds containing a 1,3,4-oxadiazole ring linked to a phenyl ring. Various substituents are introduced on the phenyl ring, creating a diverse library of compounds. These compounds were evaluated for their antifungal properties. []

3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones

Compound Description: This class of compounds features a 1,3,4-oxadiazole ring connected to a benzothiazole ring system via a methylene bridge. Various aryl groups are substituted on the oxadiazole ring. These compounds were synthesized and evaluated for their antifungal activity. []

N-{[5-(2,4-dichlorophenyl)-1, 3, 4-oxadiazol- 2-yl] methyl}amine Derivatives

Compound Description: This class of compounds is characterized by a 1,3,4-oxadiazole ring substituted with a 2,4-dichlorophenyl group at the 5-position. The 2-position of the oxadiazole is linked to a methylamine moiety, which can be further substituted. The study investigated the anticancer activity of these derivatives. []

Overview

2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a heterocyclic compound that incorporates both a piperidine ring and an oxadiazole ring. This compound is recognized for its diverse biological activities, including potential applications in medicinal chemistry, particularly in anticancer research. The molecular formula for this compound is C8H12ClN3O, and it is classified as a member of the oxadiazole family, which is known for its significant pharmacological properties.

Source and Classification

The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is identified by the CAS number 1949816-29-8 . It falls under the classification of heterocycles due to the presence of nitrogen and oxygen atoms in its structure. The oxadiazole moiety contributes to its chemical reactivity and biological activity, making it a subject of interest in pharmaceutical research.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride typically involves several key steps:

  1. Cyclization: The initial step usually involves the cyclization of benzophenone hydrazide with appropriate reagents to form the oxadiazole ring. This can be achieved using phosphorus oxychloride or polyphosphoric acid as cyclizing agents.
  2. Nucleophilic Alkylation: Following cyclization, the resulting oxadiazole compound undergoes nucleophilic alkylation with piperidine derivatives. This step is crucial for constructing the final product.
  3. Purification: The synthesized compound is purified through recrystallization or chromatographic techniques to ensure high purity levels necessary for biological testing .

Industrial Production Methods

In industrial settings, the synthesis is scaled up using optimized reaction conditions that enhance yield and purity. Continuous flow reactors may be employed to improve efficiency during large-scale production.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can be represented as follows:

  • Molecular Formula: C8H12ClN3O
  • InChI: InChI=1S/C8H12N3O.ClH/c1-6-10-11-8(12-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H
  • InChI Key: KASVLUBABCKRLB-UHFFFAOYSA-N

The structure features a piperidine ring fused with a 5-methyl-substituted 1,3,4-oxadiazole ring, contributing to its unique chemical properties .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can be attributed to the functional groups present in its structure. Notably:

  1. Nucleophilic Substitution Reactions: The nitrogen atoms in the piperidine ring can participate in nucleophilic substitution reactions with electrophiles.
  2. Reactions with Enzymes: The compound has been shown to interact with various enzymes involved in metabolic pathways. This interaction may lead to inhibition or activation effects depending on the specific context within biological systems .
Mechanism of Action

Process and Data

The mechanism of action for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride primarily involves its role as an anticancer agent. Research indicates that compounds containing oxadiazole rings can inhibit cell proliferation and induce apoptosis through various biochemical pathways:

  1. Cell Cycle Arrest: By interfering with cellular signaling pathways, this compound may cause cell cycle arrest at specific checkpoints.
  2. Apoptosis Induction: The compound may activate apoptotic pathways leading to programmed cell death in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride include:

Chemical properties include:

  • Solubility: Generally soluble in polar solvents due to its ionic nature as a hydrochloride salt.

These properties are critical for determining how the compound behaves under various conditions during synthesis and application .

Applications

Scientific Uses

2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride has several notable applications:

  1. Medicinal Chemistry: It is being explored for its potential anticancer properties alongside antiviral and antibacterial activities.
  2. Synthetic Chemistry: The compound serves as a building block for synthesizing more complex molecules within organic chemistry.
  3. Material Science: Its unique chemical structure allows for potential applications in developing new materials with specific functional properties .

Properties

CAS Number

1949816-29-8

Product Name

2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

IUPAC Name

2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride

Molecular Formula

C8H14ClN3O

Molecular Weight

203.67 g/mol

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H

InChI Key

KASVLUBABCKRLB-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)C2CCCCN2.Cl

Canonical SMILES

CC1=NN=C(O1)C2CCCCN2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.